Lanthanum sulfide

Vue d'ensemble

Description

Lanthanum sulfide is a binary inorganic chemical compound composed of lanthanum metal and sulfur, with the chemical formula La₂S₃. It typically forms reddish-yellow crystals and is known for its high melting point of approximately 2,100°C. This compound is utilized in various industrial applications, including glass manufacturing and optical fibers, due to its unique properties .

Méthodes De Préparation

Lanthanum sulfide can be synthesized through several methods:

- Lanthanum metal reacts with sulfur vapor to form this compound:

Sulfur Vapor Reaction: 2La+3S→La2S3

Lanthanum reacts with hydrogen sulfide to produce this compound and hydrogen gas:Hydrogen Sulfide Reaction: 2La+3H2S→La2S3+3H2

Lanthanum oxide reacts with hydrogen sulfide in the presence of reducing agents such as carbon to form this compound:Lanthanum Oxide Reduction: La2O3+3H2S+3C→La2S3+3CO2+3H2

These methods are commonly used in both laboratory and industrial settings to produce this compound .

Analyse Des Réactions Chimiques

Reaction with Aqueous Media

La₂S₃ reacts with water under varying conditions:

-

Hot Water :

This reaction produces lanthanum hydroxide and hydrogen sulfide ions (HS⁻) . The exact speciation of sulfur species (HS⁻ vs. H₂S) depends on pH and temperature, with HS⁻ dominating in basic conditions .

-

Acidic Solutions :

In the presence of hydrochloric acid (HCl), La₂S₃ liberates hydrogen sulfide gas:This reaction is rapid and exothermic, producing toxic H₂S gas .

Oxidation Reactions

La₂S₃ is susceptible to oxidation, particularly at elevated temperatures:

-

Atmospheric Oxygen :

This reaction generates lanthanum oxide (La₂O₃) and sulfur dioxide gas, highlighting its instability in oxidizing environments .

-

Interaction with Strong Oxidizers :

While specific reactions are not detailed in the literature, safety data indicate incompatibility with oxidizing agents, likely resulting in vigorous exothermic reactions .

Reactivity with Other Compounds

-

Carbon Reduction :

La₂S₃ can be synthesized via carbothermal reduction of lanthanum oxide in the presence of H₂S:This method is industrially relevant for high-purity La₂S₃ production .

-

Surface Reactivity in Catalysis :

Composite materials like La₂S₃-MoS₂ demonstrate enhanced catalytic activity for hydrogen evolution reactions (HER), attributed to interfacial electronic interactions between La₂S₃ and MoS₂ .

Key Research Findings

-

Microemulsion Synthesis :

La₂S₃ nanoparticles synthesized in reverse micelles exhibit size-dependent reactivity, with smaller particles showing faster nucleation rates in aqueous media . -

Electrocatalytic Applications :

La₂S₃-MoS₂ hybrids demonstrate low overpotentials (205 mV at 10 mA/cm²) for HER, attributed to synergistic electronic effects at the La₂S₃/MoS₂ interface .

Applications De Recherche Scientifique

Thermoelectric Applications

Lanthanum sulfide has been extensively studied for its potential in thermoelectric applications. Thermoelectric materials convert temperature differences into electrical voltage, making them useful for power generation and refrigeration.

- Properties : La₂S₃ exhibits a high Seebeck coefficient and low thermal conductivity, which are essential for effective thermoelectric performance. Research indicates that doping La₂S₃ with other elements can enhance its thermoelectric efficiency, making it a candidate for future energy solutions .

- Case Study : A study demonstrated that the introduction of calcium into La₂S₃ stabilized its cubic phase at elevated temperatures, improving its thermoelectric properties significantly. This modification allows for better performance in high-temperature applications, such as waste heat recovery systems .

Energy Storage Systems

This compound is also being explored as an additive in lithium-sulfur (Li-S) batteries. These batteries are considered promising alternatives to conventional lithium-ion batteries due to their higher theoretical capacity.

- Mechanism : The incorporation of lanthanum nitrate as an electrolyte additive helps stabilize the lithium anode by forming a protective layer of lanthanum/lithium sulfides. This layer reduces the electrochemical dissolution of lithium, enhancing the cycle stability of Li-S cells .

- Research Findings : Experimental results showed that Li-S batteries with lanthanum additives exhibited improved cycle life and capacity retention compared to those without. This advancement could lead to more reliable and efficient energy storage solutions for electric vehicles and grid storage .

Phosphate Binding in Medical Applications

Lanthanum carbonate, derived from this compound, is utilized as a phosphate binder in patients with chronic kidney disease.

- Efficacy : Studies have shown that lanthanum carbonate effectively reduces phosphate levels in patients by binding dietary phosphates and preventing their absorption in the intestines. This property is crucial for managing hyperphosphatemia in renal failure patients .

- Clinical Insights : In clinical trials, lanthanum carbonate demonstrated superior phosphate-binding efficacy compared to traditional binders like calcium carbonate and sevelamer hydrochloride, leading to improved patient outcomes without significant adverse effects .

Optical Materials

This compound is used in the production of chalcogenide glasses and ceramics, which have applications in optics due to their favorable transmission properties.

- Characteristics : La₂S₃-based materials are known for their infrared transparency and non-toxicity compared to arsenic-based compounds. This makes them suitable for optical devices such as lenses and waveguides in telecommunications and sensing technologies .

- Research Application : Investigations into the photoelectron spectroscopy of La₂S₃ have provided insights into its electronic structure, aiding in the development of advanced optical materials .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Thermoelectric Materials | Conversion of temperature differences into electrical energy | High Seebeck coefficient; low thermal conductivity |

| Energy Storage | Additive in lithium-sulfur batteries | Improved cycle stability; enhanced capacity |

| Medical Phosphate Binding | Used as a phosphate binder for chronic kidney disease management | Effective reduction of phosphate absorption |

| Optical Materials | Production of chalcogenide glasses and ceramics | Infrared transparency; non-toxic alternatives |

Mécanisme D'action

The mechanism of action of lanthanum sulfide varies depending on its application:

Comparaison Avec Des Composés Similaires

Lanthanum sulfide can be compared with other similar compounds, such as:

Cerium(III) sulfide: Similar to this compound, cerium(III) sulfide is used in various industrial applications.

Promethium(III) sulfide: Promethium(III) sulfide shares similar chemical properties with this compound but is less commonly used due to the limited availability of promethium.

Lanthanum oxide: Lanthanum oxide is another compound of lanthanum used in optical applications.

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial fields.

Activité Biologique

Lanthanum sulfide (La₂S₃) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article delves into its antibacterial and antitumor properties, synthesis methods, and implications for health and environmental safety.

This compound is primarily synthesized through various methods, including mechanochemical synthesis and reverse micellar techniques. The mechanochemical approach involves grinding lanthanum and sulfur powders, resulting in nanoparticles with enhanced properties. For instance, a study demonstrated that La₂S₃ nanoparticles synthesized via this method exhibited significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

In contrast, the reverse micellar method utilizes surfactants like Tween 20 and Tween 80 to control the growth of La₂S₃ nanoparticles. This technique allows for the production of larger nanoparticles with distinct structural properties . The synthesis parameters can significantly influence the biological activity of the resulting nanoparticles.

Antibacterial Activity

This compound has shown promising antibacterial properties in various studies. A notable investigation utilized the zone of inhibition (ZOI) method to evaluate its effectiveness against several bacterial strains. The results indicated that La₂S₃ nanoparticles exhibited excellent antibacterial activity, with minimum inhibitory concentrations (MIC) demonstrating their potential as effective antimicrobial agents .

Table 1: Antibacterial Activity of this compound Nanoparticles

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 26 | 15 |

| Escherichia coli | 24 | 20 |

| Bacillus subtilis | 21 | 25 |

| Klebsiella pneumoniae | 27 | 18 |

Antitumor Activity

In addition to its antibacterial properties, this compound has been investigated for its antitumor potential. Research employing the Cell Counting Kit-8 (CCK-8) assay revealed that La₂S₃ nanoparticles could inhibit tumor cell proliferation effectively. The study highlighted that these nanoparticles could induce apoptosis in cancer cells, demonstrating their dual role as both antibacterial and antitumor agents .

Case Study 1: Antioxidant Effects in Plants

A study explored the effects of lanthanum on tomato seedlings under stress conditions. It was found that melatonin and sulfur could mitigate the adverse effects of lanthanum toxicity by enhancing photosynthesis and reducing oxidative stress markers. This indicates a potential application for La₂S₃ in agricultural settings, particularly in improving plant resilience against environmental stressors .

Case Study 2: Toxicological Assessment

Another important aspect of this compound's biological activity is its toxicological profile. A study involving intratracheal instillation of lanthanum chloride in rats showed that lanthanum accumulates primarily in lung tissues, raising concerns about long-term exposure effects. The findings suggested a need for careful evaluation of lanthanum compounds in clinical settings to prevent potential pulmonary toxicity .

Propriétés

IUPAC Name |

lanthanum(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2La.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYSNXOWNOTGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

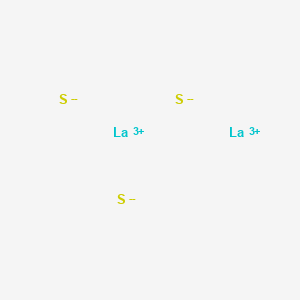

Canonical SMILES |

[S-2].[S-2].[S-2].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923320 | |

| Record name | Lanthanum sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-49-1, 12325-81-4 | |

| Record name | Lanthanum sulfide (La2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum sulfide (La2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lanthanum sulfide (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lanthanum disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dilanthanum trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of lanthanum sulfide?

A1: The most common form of this compound is La2S3, with a molecular weight of 373.998 g/mol. []

Q2: What crystal structures are observed in this compound?

A2: this compound exhibits polymorphism, with different crystal structures depending on temperature and synthesis conditions. The most common polymorphs are the cubic γ-phase, stable at high temperatures, and the orthorhombic α-phase. [, , ]

Q3: Are there spectroscopic techniques used to characterize this compound?

A3: Yes, various spectroscopic techniques are employed, including Raman spectroscopy, which helps identify different phases and analyze vibrational modes. UV-Vis spectroscopy is used to determine the optical band gap of this compound materials. [, , ]

Q4: How does the composition of calcium this compound (CLS) affect its properties?

A5: The ratio of calcium sulfide (CaS) to this compound (La2S3) in CLS significantly influences its structural, thermal, and optical properties. [] For instance, increasing the CaS fraction generally leads to a decrease in stiffness and an increase in the lattice parameter. []

Q5: How does gallium this compound (GLS) differ from other chalcogenide glasses in terms of photo-induced effects?

A6: Unlike arsenic sulfide (As2S3)-based glasses, GLS exhibits superior resistance to photo-induced effects such as photo-darkening and photo-induced crystallization. This makes it a more desirable material for applications like integrated optics, where long-term stability is crucial. []

Q6: Can this compound be used as a catalyst for hydrogen evolution?

A7: Yes, this compound has shown promising catalytic activity for the hydrogen evolution reaction (HER). [] Notably, hybrid catalysts incorporating this compound and molybdenum sulfide (MoS2) exhibit enhanced HER performance compared to pristine MoS2. []

Q7: How has density functional theory (DFT) been used to study calcium this compound (CLS)?

A8: DFT simulations have been instrumental in understanding the relationship between composition and various properties of CLS. These studies have provided insights into the structural, electronic, mechanical, and vibrational characteristics of CLS solid solutions. []

Q8: Can DFT calculations predict the impact of defects on CLS properties?

A9: Yes, DFT calculations have been employed to investigate the effect of point defects, such as sulfur vacancies and oxygen impurities, on the properties of CLS. [] This knowledge is crucial for optimizing the material's performance in various applications.

Q9: What are the potential applications of this compound in electronics?

A10: this compound thin films have demonstrated potential for use in field emission devices. [] Their nanocrystalline structure and low work function make them attractive candidates for applications requiring efficient electron emission. []

Q10: How is this compound being explored for optical applications?

A11: this compound-based materials, such as calcium this compound (CLS) and gallium this compound (GLS), are being investigated for their potential in infrared (IR) optics. [, , ] Their transparency in the infrared region makes them suitable for applications like IR windows, domes, and optical fibers. [, , ]

Q11: Can this compound be used in lasers?

A12: Yes, this compound glasses doped with rare-earth ions, such as dysprosium (Dy3+) or erbium (Er3+), have shown promise for developing mid-infrared fiber lasers. [, , ] These materials possess favorable spectroscopic properties, including large emission cross-sections, for efficient laser operation in the mid-infrared region. [, , ]

Q12: What methods are used to synthesize this compound?

A12: this compound can be synthesized using various methods, including:

- Direct reaction of elements: Reacting lanthanum and sulfur at high temperatures. []

- Sulfurization of lanthanum compounds: Reacting lanthanum oxide or lanthanum chloride with a sulfurizing agent like hydrogen sulfide (H2S) or carbon disulfide (CS2). [, , ]

- Wet chemical methods: Precipitating this compound precursors from solution, followed by thermal decomposition. []

Q13: How is calcium this compound (CLS) typically prepared?

A13: CLS is often synthesized through a two-step process:

- Co-precipitation: Simultaneously precipitating calcium and lanthanum precursors, usually carbonates, from a solution. []

- Sulfurization: Converting the precipitated precursors into CLS using a sulfurizing agent, commonly CS2, at elevated temperatures. []

Q14: What challenges are associated with processing this compound ceramics?

A15: Achieving high optical transparency in this compound ceramics can be challenging due to factors like scattering and broadband absorption. [] Research efforts have focused on optimizing processing parameters, such as powder synthesis, milling, and sintering conditions, to enhance the optical quality of these ceramics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.